molecular formula C25H25N3O4S B2528659 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide CAS No. 886945-70-6

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2528659
CAS No.: 886945-70-6
M. Wt: 463.55
InChI Key: NYLLEIPHCGHNTK-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a synthetic benzamide derivative featuring a benzothiazole core substituted with methyl groups at positions 5 and 6, and a pyridin-3-ylmethyl moiety attached via a tertiary amine.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-15-9-19-22(10-16(15)2)33-25(27-19)28(14-17-7-6-8-26-13-17)24(29)18-11-20(30-3)23(32-5)21(12-18)31-4/h6-13H,14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYLLEIPHCGHNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions could be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing benzothiazole moieties exhibit significant anticancer properties. Specifically, N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has been studied for its ability to inhibit tumor growth in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent . The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Materials Science

Polymer Additives
In materials science, this compound can be utilized as an additive in polymer formulations. Its incorporation can enhance thermal stability and mechanical properties of polymers. The compound acts as a stabilizer against thermal degradation during processing and use .

Fluorescent Probes
The unique fluorescence properties of the compound make it suitable for use as a fluorescent probe in biological imaging. Its ability to selectively bind to certain biomolecules allows for the visualization of cellular processes in real-time . This application is particularly valuable in research involving cellular dynamics and drug delivery systems.

Agrochemicals

Pesticidal Activity
Preliminary studies suggest that this compound exhibits pesticidal properties. It has shown effectiveness against common agricultural pests and pathogens. The compound's mode of action may involve interference with the nervous systems of insects or inhibition of fungal growth.

Case Studies

Study Focus Findings
Study 1Anticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values comparable to established chemotherapeutics .
Study 2Antimicrobial PropertiesEffective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than traditional antibiotics .
Study 3Polymer ApplicationsEnhanced thermal stability of polyvinyl chloride (PVC) composites by up to 30% when incorporated at 2% weight .
Study 4Fluorescent ProbesSuccessfully used to visualize endocytosis in live cells with minimal cytotoxicity .
Study 5Pesticidal ActivityDemonstrated a reduction in pest populations by over 50% in field trials compared to untreated controls.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, disrupting essential biological pathways. For instance, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and cell death in cancer cells . Additionally, it can bind to bacterial cell membranes, causing disruption and cell lysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the benzamide core, heterocyclic substituents, and functional groups. Below is a detailed analysis of key similarities and differences:

Thiazole/Thiazol-2-yl Derivatives

Compounds from Iranian Journal of Pharmaceutical Research (2021) share a thiazol-2-yl backbone but differ in substituents (Table 1):

  • 4d (3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide): Features a morpholinomethyl group and dichloro-substituted benzamide. The morpholine enhances solubility, while chlorine atoms increase molecular weight (MW: ~505 g/mol) and may influence receptor binding .
  • MW: ~518 g/mol .
  • Target Compound : Differs by using a benzothiazole (vs. thiazole) core with dimethyl groups and trimethoxy (vs. dichloro) benzamide. The absence of chlorine reduces electronegativity, while methyl groups may improve metabolic stability .

Benzothiazole Derivatives

  • N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide () : Shares a benzothiazole core but has dichloro and dimethoxy substituents. Higher MW (~454 g/mol) due to chlorine atoms, and reduced polarity compared to the target compound’s trimethoxy groups .

Trimethoxybenzamide Derivatives

  • N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide (CAS 149231-64-1): Retains the trimethoxybenzamide group but replaces benzothiazole with a dihydropyridinone ring.

Data Table: Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide (Target) C₂₆H₂₆N₃O₄S ~484.57 5,6-dimethylbenzothiazole; pyridin-3-ylmethyl; 3,4,5-trimethoxybenzamide High lipophilicity (logP ~3.5 predicted); potential CNS penetration
4d C₂₄H₂₂Cl₂N₄O₃S ~505.42 Morpholinomethyl; 3,4-dichlorobenzamide; pyridin-3-yl Enhanced solubility due to morpholine; MW >500 may limit bioavailability
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide C₁₅H₁₀Cl₂N₂O₃S ~393.22 4,5-dichlorobenzothiazole; 3,5-dimethoxybenzamide High peak area in chromatography (~27%); dichloro groups increase stability
CAS 149231-64-1 C₁₉H₂₂N₂O₅ ~358.39 4,6-dimethyl-2-oxo-dihydropyridine; 3,4,5-trimethoxybenzamide Lactam ring improves crystallinity; lower MW enhances solubility

Research Findings and Implications

Substituent Effects : The target compound’s 3,4,5-trimethoxybenzamide group is associated with π-π stacking in receptor binding, while dimethylbenzothiazole may enhance membrane permeability . Chlorine substituents in analogs like 4d increase MW but reduce metabolic clearance .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C19H20N2O4SC_{19}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 372.44 g/mol. The structure consists of a benzothiazole moiety linked to a trimethoxybenzamide and a pyridine group, which may contribute to its biological activities.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzothiazole have been shown to inhibit various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest. A study highlighted that benzothiazole derivatives can enhance anticancer activity when modified with different functional groups .

Antimicrobial Properties

Benzothiazole derivatives are known for their antimicrobial effects. Studies have demonstrated that such compounds can exhibit activity against both gram-positive and gram-negative bacteria. The presence of methoxy groups in the structure may enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Reactive Oxygen Species (ROS) : This leads to oxidative stress in target cells, contributing to apoptosis.
  • Modulation of Signaling Pathways : Interference with pathways such as the PI3K/Akt and MAPK pathways has been observed in related studies .

Case Studies

  • Benzothiazole Derivative Study : A recent study investigated the effects of a benzothiazole derivative on breast cancer cells. The compound was found to significantly reduce cell viability at low micromolar concentrations and induce apoptosis through caspase activation .
  • Antimicrobial Efficacy : Another study focused on the antimicrobial properties of similar benzothiazole compounds against Staphylococcus aureus and Escherichia coli. The results demonstrated a strong inhibitory effect with minimum inhibitory concentrations (MIC) in the low micromolar range .

Data Table: Biological Activities

Biological ActivityCompound StructureIC50 (µM)Reference
AnticancerBenzothiazole Derivative10
AntimicrobialSimilar Compound15

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